molecular formula C15H17N B1604616 2,3-Diphenylpropylamine CAS No. 5415-80-5

2,3-Diphenylpropylamine

Cat. No.: B1604616
CAS No.: 5415-80-5
M. Wt: 211.3 g/mol
InChI Key: RHRYWWVGUVEZRJ-UHFFFAOYSA-N
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Description

2,3-Diphenylpropylamine is a compound with the molecular formula C15H17N . It is a form of diphenylpropylamine .


Synthesis Analysis

A simple, highly efficient, and green procedure for the condensation of aryl and alkyl 1, 2-diamines with 1,2-diketones or alphahydroxyketones in the presence of different catalysts, methods, and solvents has been described . This method produces quinoxaline derivatives, including this compound, in high to excellent yields and short reaction times .


Molecular Structure Analysis

The molecular weight of this compound is 211.30 g/mol . The IUPAC name for this compound is 2,3-diphenylpropan-1-amine . The InChI string is InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 .


Chemical Reactions Analysis

There is no evidence for the accumulation of Compound II during TDO catalysis . Instead, a ternary [Fe (II)–O2, l-Trp] complex is detected under steady-state conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass is 211.136099547 g/mol, and the monoisotopic mass is also 211.136099547 g/mol .

Scientific Research Applications

Chemical Synthesis and Characterization

Studies have explored the synthesis and characterization of compounds with the diphenylethylamine nucleus, such as diphenidine and its analogues. These substances are of interest due to their dissociative properties and potential applications in drug discovery. For example, the synthesis of diphenidine and its isomer, as well as their corresponding pyrrolidine analogues, were detailed, highlighting the ability to differentiate between isomeric pairs through analytical techniques like high-resolution electrospray mass spectrometry and gas chromatography ion trap electron ionization mass spectrometry (Wallach et al., 2015).

Pharmacology and Biological Activity

Phencyclidine-like behavioral effects of certain diphenylpropylamine derivatives have been observed, suggesting similarities with dissociative anesthetics. This includes findings on compounds like 2-Methyl-3,3-diphenyl-3-propanolamine (2-MDP), which exhibited effects in animals akin to those produced by phencyclidine, indicating potential for further pharmacological exploration (Tang et al., 1984).

Material Science and Engineering

The structural diversity of the diphenylethylamine template offers access to a variety of substances for potential applications in material science. For instance, the exploration of new π-conjugated molecules, including diphenylamine derivatives, for aggregation-induced emission enhancement characteristics indicates their potential in optoelectronic and biophotonic applications due to their solid quantum efficiencies and two-photon absorption properties (Huang et al., 2014).

Molecular Engineering

Modifications to the diphenylalanine structure, a well-studied building block in organic supramolecular chemistry, have resulted in the formation of distinctive microstructures with unique mechanical, optical, and semiconductive properties. These structures hold promise for various applications, including energy storage, biosensing, and drug delivery. Analogues with altered aliphatic chains have self-assembled into unique microstructures, demonstrating the impact of molecular engineering on the formation and properties of these assemblies (Pellach et al., 2016).

Safety and Hazards

The safety data sheet for 3,3-Diphenylpropylamine, a related compound, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also advises against releasing the compound into the environment .

Properties

IUPAC Name

2,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYWWVGUVEZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883488
Record name 2,3-Diphenylpropylamine
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-80-5
Record name β-Phenylbenzenepropanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=5415-80-5
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Record name 2,3-Diphenylpropylamine
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Record name 2,3-Diphenylpropylamine
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Record name Benzenepropanamine, .beta.-phenyl-
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Record name 2,3-Diphenylpropylamine
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Record name 2,3-diphenylpropylamine
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Record name 2,3-DIPHENYLPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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